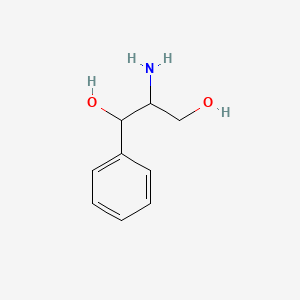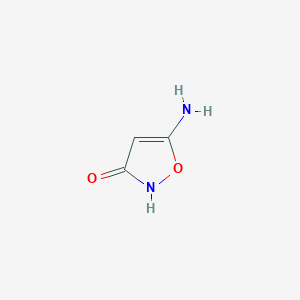
5-Aminoisoxazol-3(2H)-one
描述
5-Aminoisoxazol-3(2H)-one: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the isoxazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and materials science . The presence of an amino group at the 5-position and a keto group at the 3-position makes it a versatile intermediate in organic synthesis.
作用机制
Target of Action
The primary target of 5-Aminoisoxazol-3(2H)-one is the bacterial DNA gyrase B chain enzyme . This enzyme plays a crucial role in bacterial DNA replication, making it an attractive target for antimicrobial agents .
Mode of Action
This compound interacts with the DNA gyrase B chain enzyme, leading to inhibition of the enzyme’s activity
Biochemical Pathways
The inhibition of the DNA gyrase B chain enzyme disrupts the bacterial DNA replication process . This disruption affects various biochemical pathways within the bacteria, leading to cell death. The exact pathways affected and their downstream effects are subject to ongoing research.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have been predicted using in silico ADMET predictions . These predictions provide insight into the compound’s pharmacokinetics, safety, and drug-likeness profile.
生化分析
Biochemical Properties
5-Aminoisoxazol-3(2H)-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes such as DNA gyrase, which is crucial for DNA replication and transcription . The interaction between this compound and DNA gyrase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to the disruption of DNA replication, making this compound a potential candidate for antibacterial agents .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites . These effects highlight the potential of this compound in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound binds to the active site of DNA gyrase, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit snugly into the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation of this compound can lead to a decrease in its efficacy, particularly in long-term studies. Additionally, long-term exposure to this compound has been shown to have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important considerations for researchers using this compound in their studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to have beneficial effects, such as inhibiting bacterial growth and modulating gene expression . At higher dosages, this compound can exhibit toxic effects, including cellular damage and apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several key mechanisms. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to various proteins, facilitating its distribution to different cellular compartments . These transport and distribution mechanisms are essential for understanding how this compound exerts its effects within the cell.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and mitochondria . The localization of this compound to the nucleus allows it to interact with DNA and transcription factors, influencing gene expression . Additionally, its presence in the mitochondria can affect cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions: 5-Aminoisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of hydroxyl-substituted isoxazoles.
Substitution: Formation of various substituted isoxazoles depending on the reagents used.
科学研究应用
5-Aminoisoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
相似化合物的比较
Isoxazole: A parent compound with a similar ring structure but without the amino and keto groups.
Oxazole: An analog with the nitrogen atom in a different position.
Pyrazole: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness: 5-Aminoisoxazol-3(2H)-one is unique due to the presence of both an amino group and a keto group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
5-amino-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c4-2-1-3(6)5-7-2/h1H,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAQXOKGHJGIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289073 | |
| Record name | 5-Amino-1,2-oxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-63-9 | |
| Record name | 822-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1,2-oxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,3-dihydro-1,2-oxazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Aminoisoxazol-3(2H)-one in synthesizing isoxazolopyridines?
A: The research demonstrates that this compound acts as a precursor in the synthesis of 4,6-dimethyl-isoxazolo[5,4-b]pyridin-3(2H)-one (VIa) []. This reaction occurs through condensation with acetylacetone, highlighting the compound's utility in constructing the isoxazolo[5,4-b]pyridine scaffold.
Q2: Are there other synthetic routes to isoxazolopyridines using this compound?
A: The provided research focuses solely on the reaction with acetylacetone []. Exploring the reactivity of this compound with other diketones or related compounds could potentially yield a broader range of isoxazolopyridine derivatives. Further research is necessary to investigate these possibilities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


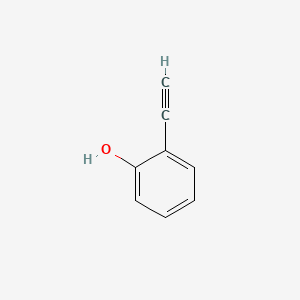

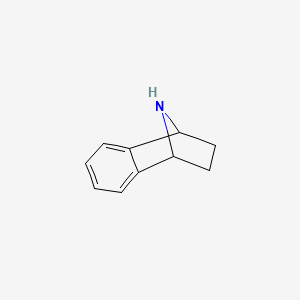

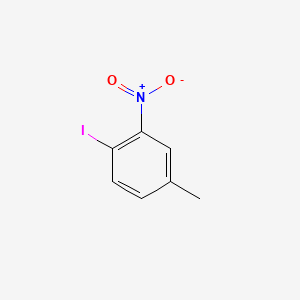

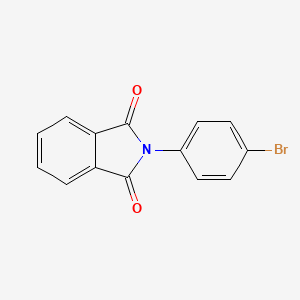
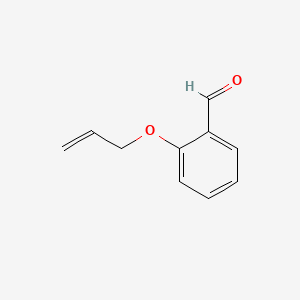


![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)

